2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide
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Overview
Description
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with an aldehyde or ketone can lead to the formation of the pyrrolidine ring. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imidamide group would yield an amine.
Scientific Research Applications
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The hydroxyl and imidamide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a ketone group.
Pyrrolidine-2,5-dione: Contains two carbonyl groups and is used in various chemical reactions.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide is unique due to its specific functional groups and stereochemistry. The presence of both a hydroxyl group and an imidamide group allows for diverse chemical reactivity and potential biological activity. Its stereochemistry can also influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H13N3O |
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Molecular Weight |
143.19 g/mol |
IUPAC Name |
2-[(3R)-3-hydroxypyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(8)4-9-2-1-5(10)3-9/h5,10H,1-4H2,(H3,7,8)/t5-/m1/s1 |
InChI Key |
ZXFFJLCBSUXAIR-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC(=N)N |
Canonical SMILES |
C1CN(CC1O)CC(=N)N |
Origin of Product |
United States |
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